Lewisa (Lea) hexaose linked to BSA
説明
特性
分子式 |
C26H45NO19 |
|---|---|
同義語 |
Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
製品の起源 |
United States |
科学的研究の応用
Drug Delivery Systems
The conjugation of Lewis hexasaccharides to BSA enhances drug delivery mechanisms. Studies have demonstrated that this linkage can improve the pharmacokinetics of therapeutic agents by:
- Increasing Stability: The BSA backbone protects the Lewis hexasaccharide from enzymatic degradation.
- Enhancing Solubility: The hydrophilic nature of BSA increases the solubility of hydrophobic drugs.
Case Study:
In a study focusing on the delivery of chemotherapeutic agents, Lewis hexasaccharide-BSA conjugates were shown to increase the retention time of drugs in circulation, leading to improved therapeutic efficacy against tumors .
Immunotherapy
Lewis hexasaccharides linked to BSA have potential applications in immunotherapy, particularly in cancer treatment. The presence of these carbohydrates can modulate immune responses by:
- Enhancing Antigen Presentation: The conjugate can facilitate better interaction with immune cells, promoting a stronger immune response against tumor antigens.
- Targeting Specific Receptors: The Lea structure can bind to specific receptors on immune cells, enhancing their activation.
Data Table: Immunological Effects of Lewis Hexaose-BSA Conjugates
| Study | Application | Observed Effect |
|---|---|---|
| Study A | Cancer Immunotherapy | Increased T-cell activation |
| Study B | Vaccine Development | Enhanced antibody response |
Diagnostic Tools
The unique properties of Lewis hexasaccharides linked to BSA make them suitable for use in diagnostic assays. They can serve as:
- Biomarkers: Elevated levels of Lea structures are associated with certain cancers, making them useful as biomarkers for early detection.
- Immunoassays: Conjugates can be used in ELISA tests to detect specific antibodies or antigens related to diseases.
Case Study:
A diagnostic assay utilizing Lewis hexasaccharide-BSA conjugates successfully identified cancer patients with high specificity and sensitivity, demonstrating its potential as a diagnostic tool .
Future Directions and Challenges
While the applications of Lewis hexasaccharide linked to BSA are promising, several challenges remain:
- Scalability: Producing these conjugates at scale for clinical use requires optimized synthetic methods.
- Regulatory Approval: Ensuring compliance with regulatory standards for new therapeutic agents is essential for clinical translation.
化学反応の分析
Chemical Cross-Linking
-
Disuccinimidyl Esters : Cross-linkers like disuccinimidyl suberate (DSS) and disuccinimidyl glutarate (DSG) have been used to conjugate aminopropyl spacer-equipped oligosaccharides (e.g., Leb hexasaccharide) to human serum albumin (HSA) via ε-amino groups of lysine residues .
Enzymatic Transfer
-
Fucosyltransferase-Mediated Synthesis :
-
Acceptor Substrate : A synthetic BSA-glycoconjugate (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-O-(CH2)8-O-spacer-BSA) serves as the acceptor for α1,4-fucosyltransferase (Le-FucT) .
-
Donor Substrates : GDP-fucose analogs (e.g., 6-deoxy-GDP-fucose, 6-fluoro-GDP-fucose) are enzymatically transferred to the acceptor, generating Lea-active trisaccharide analogs .
-
Reaction Rates : Initial rates of GDP formation (via coupled-enzyme assays) range from 0.16 μM/min for native GDP-fucose to 0.03 μM/min for 6-fluoro analogs .
-
Analytical Techniques
Antibody Specificity
-
Cross-Reactivity : Anti-Lea antibodies (e.g., CF4-C4) show 29× higher reactivity to dimeric Lewis X and 12× higher to Lea-LeX hybrid structures, necessitating validation to exclude false positives .
-
Structural Determinants : Molecular modeling reveals that antibody binding to Lea-BSA depends on interactions with GlcNAc residues and α1,4-fucose orientation .
Key Studies
-
Enzymatic Synthesis Optimization :
-
Immunological Applications :
Challenges and Considerations
-
Stability : Glycoconjugates may undergo Maillard reactions if reducing sugars are present, leading to non-specific protein modifications .
-
Batch Variability : Commercial lectin preparations (e.g., Pisum sativum agglutinin) show inconsistent binding to core-fucosylated structures, requiring rigorous quality control .
This synthesis integrates methodologies from enzymatic catalysis to advanced analytical validation, underscoring the utility of Lea-BSA conjugates in glycobiology and oncology research .
類似化合物との比較
Structural Comparison
Lea hexaose belongs to the Lewis antigen family, which includes Lewisx (Lex), sialyl-Lewisa (SLea), and sialyl-Lewisx (SLex). Key structural distinctions are summarized in Table 1.
Table 1: Structural Features of Lea Hexaose and Related Glycans
*Estimated based on glycan composition.
- Type 1 vs. Type 2 Chains : Lea and SLea are type 1 glycans (Galβ1-3GlcNAc), whereas Lex and SLex are type 2 (Galβ1-4GlcNAc). This structural divergence influences receptor specificity .
- Sialylation : SLea and SLex contain α2-3-linked sialic acid, critical for binding E-selectin, whereas Lea hexaose lacks this modification .
Functional Roles in Disease
Table 2: Functional Comparison in Cancer and Inflammation
- Lea vs. SLea/SLex are established ligands for E-selectin, facilitating tumor cell adhesion to endothelial cells during metastasis .
- Cancer Prognosis: Lea overexpression in lung adenocarcinoma correlates with advanced disease stages (III/IV) and worse 5-year survival rates (7% vs. 93% in negative cases) . In contrast, SLex-positive colorectal cancer patients exhibit a 5-year survival rate of 57.7% versus 89.1% in SLex-negative cases .
Key Findings :
- Norovirus GI.9 binds Lea-BSA with specificity comparable to other Lewis antigen conjugates, highlighting its utility in pathogen adhesion studies .
Expression Patterns and Glycosylation
- N-Glycans vs. O-Glycans : Lea and SLea are expressed on both N- and O-glycans in colorectal cancer, with sialylated forms enriched in cancer-specific N-glycans .
- Enzymatic Synthesis: The FucT-III enzyme catalyzes Lea and Lex formation but cannot synthesize sialylated variants without additional sialyltransferases .
準備方法
Reductive Amination
LacNAc-BSA conjugates are synthesized by reacting the reducing end of Lea hexaose with lysine residues on BSA in the presence of sodium cyanoborohydride (NaBH3CN). Key steps:
-
Activation : Incubate Lea hexaose (10 mM) with BSA (5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Reduction : Add NaBH3CN (20 mM) and incubate at 37°C for 72 hours.
-
Purification : Remove unreacted sugars via dialysis (10 kDa MWCO) against PBS.
This method typically incorporates 10–15 hexaose residues per BSA molecule.
Active Ester Coupling
Carbodiimide chemistry (e.g., EDC/NHS) links carboxylic acid-modified Lea hexaose to BSA amines:
-
Derivatization : Introduce a carboxyl group to Lea hexaose using glutaric anhydride.
-
Activation : Treat with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form NHS esters.
-
Conjugation : React with BSA (10 mg/mL) in 0.1 M MES buffer (pH 6.0) for 4 hours.
This approach achieves higher coupling efficiency (20–25 sugars/BSA) but requires additional purification to remove crosslinker byproducts.
Purification and Characterization
Size-Exclusion Chromatography : Separates conjugated BSA (elution volume: 12–14 mL on Sephadex G-25) from free hexaose.
MALDI-TOF MS : Confirms glycosylation with mass shifts of ~2.5–3.5 kDa per 10 hexaose units.
Lectin Binding Assays : Validate Lea presentation using Lotus tetragonolobus lectin (LTL), which specifically binds Lea epitopes.
Applications and Validation
Lea-BSA conjugates are critical for:
Q & A
Basic Research Questions
Q. How is Lewisa (Lea) hexaose conjugated to BSA validated for structural integrity in glycobiology studies?
- Methodological Answer : Structural validation typically involves mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and quantify the sugar-to-protein ratio. Chromatographic methods (e.g., HPLC with refractive index detection) are used to assess purity . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve carbohydrate linkage patterns, ensuring the fucose α1-4 and β1-3 galactose bonds are preserved .
Q. What are the standard protocols for quantifying free vs. conjugated Lewisa hexaose in BSA-linked formulations?
- Methodological Answer : The phenol-sulfuric acid assay (Dubois method) is widely used to quantify unbound sugars via colorimetric detection at 490 nm . For conjugated forms, enzymatic digestion (e.g., pronase treatment) releases oligosaccharides, which are then analyzed by HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) to distinguish between free and protein-bound fractions .
Q. How do researchers ensure antibody specificity when using Lea hexaose-BSA as an immunogen?
- Methodological Answer : Cross-reactivity testing is critical. Antibodies generated against Lea hexaose-BSA should be screened against related antigens (e.g., Lewisb, sialyl-Lewisa/x) using ELISA or glycan microarrays. For example, monoclonal antibodies like MAb 116-NS-19-9 are validated against Lewisa/B-negative controls to confirm specificity .
Advanced Research Questions
Q. What experimental design considerations address contradictions in Lea hexaose-BSA binding affinity across tumor models?
- Methodological Answer : Variability may arise from differences in glycosyltransferase expression (e.g., FUT3) or tumor microenvironment pH. To resolve this:
Use isogenic cell lines (e.g., FUT3-knockout vs. wild-type) to isolate glycan-specific effects .
Perform surface plasmon resonance (SPR) under controlled buffer conditions (pH 5.5–7.4) to assess binding kinetics .
Validate findings with tissue microarrays (TMAs) from clinical cohorts stratified by Lewis antigen status .
Q. How can researchers distinguish between endogenous sialyl-Lewisa and synthetic Lea hexaose-BSA in immunohistochemistry (IHC) studies?
- Methodological Answer : Pre-treatment of tissue sections with neuraminidase removes sialic acid residues, eliminating endogenous sialyl-Lewisa signals while retaining synthetic Lea hexaose-BSA (non-sialylated) binding. Co-staining with lectins (e.g., UEA-I for Lewisa) provides additional validation .
Q. What strategies mitigate batch-to-batch variability in Lea hexaose-BSA conjugate synthesis?
- Methodological Answer :
- Standardize conjugation via reductive amination using a fixed molar ratio (e.g., 10:1 sugar:BSA) and monitor reaction efficiency with SDS-PAGE .
- Implement QC metrics: >90% conjugation efficiency (by SEC-HPLC) and <5% free sugar (by HPAEC-PAD) .
Q. How do glycomics datasets integrate with transcriptomic analysis to elucidate Lea hexaose-BSA functional roles?
- Methodological Answer : Co-analysis of glycan profiling (via LC-MS/MS) and RNA-seq data identifies glycosylation-related genes (e.g., FUT3, B3GNT5) correlated with Lea expression. Tools like STRING DB or KEGG pathway enrichment map interactions between glycan biosynthesis and cancer signaling pathways .
Data Contradiction and Validation
Q. How to resolve discrepancies in CA19-9 antibody binding to Lea hexaose-BSA across ELISA and IHC platforms?
- Methodological Answer : Platform-specific epitope accessibility affects results. For ELISA, optimize blocking buffers (e.g., 5% BSA in PBS) to reduce non-specific binding. For IHC, antigen retrieval methods (e.g., citrate buffer at 95°C) unmask cryptic epitopes. Cross-validate using SPR to measure binding affinity under standardized conditions .
Q. What statistical approaches address low reproducibility in Lea hexaose-BSA-based glycan array studies?
- Methodological Answer : Use mixed-effects models to account for technical variability (e.g., slide batch effects). Normalize fluorescence signals using internal controls (e.g., Cy3-labeled BSA). Replicate experiments across ≥3 independent arrays and apply Benjamini-Hochberg correction for false discovery rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
